N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine
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Overview
Description
2’,4’-Difluoroacetophenone oxime is an organic compound with the molecular formula C8H7F2NO. It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and the carbonyl group is converted to an oxime. This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoroacetophenone oxime typically involves the reaction of 2,4-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’,4’-Difluoroacetophenone oxime are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process is scalable and can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification methods .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2’,4’-Difluoroacetophenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoroacetophenone oxime involves its conversion to other functional groups through chemical reactions. For instance, in the Beckmann rearrangement, the oxime is converted to an amide under acidic conditions. This involves the protonation of the oxime oxygen, followed by a rearrangement that forms a carbocation intermediate, which is then attacked by a nucleophile to form the final product .
Comparison with Similar Compounds
2,4-Difluoroacetophenone: The parent compound without the oxime group.
4’-Fluoroacetophenone: A related compound with a single fluorine substitution.
Acetophenone oxime: The non-fluorinated analog of 2’,4’-Difluoroacetophenone oxime
Uniqueness: 2’,4’-Difluoroacetophenone oxime is unique due to the presence of both fluorine atoms and the oxime group, which impart distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLRZWRSGPPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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